4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol
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Overview
Description
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol is a complex organic compound with the molecular formula C20H18Cl2F3NO4S. This compound is notable for its unique structure, which includes both dichlorobenzenesulfonyl and trifluoromethylbenzoyl groups attached to a piperidin-4-ol core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with piperidin-4-ol under basic conditions to form the sulfonyl intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The piperidin-4-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl and benzoyl groups can be reduced under specific conditions to yield simpler derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidin-4-ol moiety can yield piperidin-4-one, while reduction of the sulfonyl group can produce the corresponding sulfide .
Scientific Research Applications
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-one: Similar structure but with a ketone instead of an alcohol group.
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidine: Lacks the hydroxyl group on the piperidine ring.
4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
The uniqueness of 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)sulfonylmethyl]-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3NO4S/c21-16-5-4-15(11-17(16)22)31(29,30)12-19(28)6-8-26(9-7-19)18(27)13-2-1-3-14(10-13)20(23,24)25/h1-5,10-11,28H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBURMXDDKSBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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